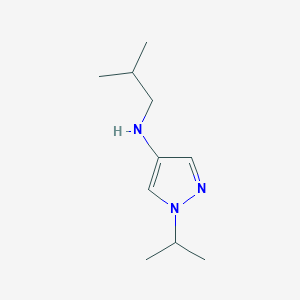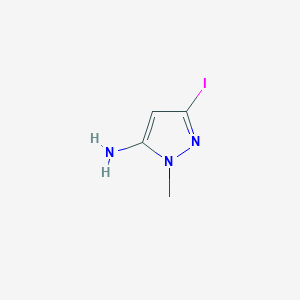![molecular formula C15H22FN B11732061 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a butylamine chain. It is a useful research chemical and has applications in various scientific fields.
Preparation Methods
The synthesis of 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:
1-[1-(2-Fluorophenyl)cyclobutyl]methanamine: This compound has a similar structure but with a different alkyl chain length.
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methylbutan-1-amine: Another structurally similar compound with slight variations in the alkyl chain.
The uniqueness of this compound lies in its specific structural configuration, which can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H22FN |
|---|---|
Molecular Weight |
235.34 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22FN/c1-11(2)10-14(17)15(8-5-9-15)12-6-3-4-7-13(12)16/h3-4,6-7,11,14H,5,8-10,17H2,1-2H3 |
InChI Key |
YLYHFMIYPQFUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731984.png)
![(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)
![2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline](/img/structure/B11731987.png)
![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)

![N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732012.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
